N-cyclopentyl-3,3-dimethylbutanamide
Description
N-Cyclopentyl-3,3-dimethylbutanamide is a tertiary amide characterized by a cyclopentyl group attached to the nitrogen atom and a 3,3-dimethylbutanoyl backbone. For instance, the cyclohexyl analog has a molecular formula of C₁₂H₂₃NO, a molar mass of 197.32 g/mol, and is synthesized via reactions between cyclohexylamine and diketene derivatives under controlled conditions . The cyclopentyl variant likely shares similar synthetic pathways, involving cyclopentylamine and diketene, though steric and electronic differences due to the smaller cyclopentyl ring may influence reactivity and physical properties.
Properties
IUPAC Name |
N-cyclopentyl-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)8-10(13)12-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHMIVFWSIGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3,3-dimethylbutanamide typically involves the reaction of cyclopentylamine with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopentylamine+3,3-dimethylbutanoyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying amide chemistry.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
N-Cyclohexyl-3,3-dimethylbutanamide (CAS 7473-22-5)
- Molecular Formula: C₁₂H₂₃NO
- Molar Mass : 197.32 g/mol
- This compound is used in pharmaceutical intermediates, as seen in analogs like 2-amino-3,3-dimethylbutanamide, a structural element in SARS-CoV-2 protease inhibitors .
- Synthesis : Derived from cyclohexylamine and diketene in benzene or water at 0°C, yielding 89–94% .
N-Cyclopentyl-3-methylbutanamide (CAS 1132-41-8)
- Molecular Formula: C₁₁H₂₁NO
- Molar Mass : 183.29 g/mol
Functional Group Modifications
N,3-Dimethylbutanamide (CAS 21458-36-6)
3,3-Dimethyl-2-butanone
- Molecular Formula : C₆H₁₀O
- Boiling Point : 289.8°C
2-Amino-3,3-dimethylbutanamide
- Role: A critical component of Pfizer’s nirmatrelvir (SARS-CoV-2 3CLpro inhibitor), demonstrating the pharmacological relevance of 3,3-dimethylbutanamide derivatives. The amino group enhances binding affinity to viral proteases .
N-tert-Butyl-3,3-dimethylbutanamide Derivatives
- Example : 2-(N-(2-(1H-indol-3-yl)ethyl)-3-phenylpropiolamido)-N-tert-butyl-3,3-dimethylbutanamide (HRMS 457.2729).
- Application : Used in gold-catalyzed hydroarylation reactions to synthesize indoloazocines, showcasing versatility in medicinal chemistry .
Physicochemical and Functional Comparisons
Note: *Data for this compound are extrapolated from analogs.
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